molecular formula C21H31NO6 B14755726 L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester

L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester

Cat. No.: B14755726
M. Wt: 393.5 g/mol
InChI Key: WJBPSYOIHKOUDL-INIZCTEOSA-N
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Description

L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester is a complex organic compound with the molecular formula C22H31N3O8 and a molecular weight of 465.5 . This compound is a derivative of L-glutamic acid, a naturally occurring amino acid, and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The phenylmethoxycarbonyl (Cbz) group is commonly used to protect the amino group, while the carboxyl groups are protected using tert-butyl esters. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group strategies and reaction conditions but utilizes industrial-grade equipment and reagents to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester involves its conversion to L-glutamic acid through hydrolysis and deprotection reactions. L-glutamic acid then participates in various biochemical pathways, including neurotransmission and protein synthesis. The molecular targets include glutamate receptors and enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester: A similar compound with a different stereochemistry.

    L-Glutamic acid, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl-L-prolyl-, 31,35-bis(phenylmethyl) ester: Another derivative with additional functional groups.

Uniqueness

L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester is unique due to its specific protective groups, which make it a valuable intermediate in organic synthesis and peptide chemistry. Its stability and reactivity under various conditions also contribute to its widespread use in research and industry .

Properties

Molecular Formula

C21H31NO6

Molecular Weight

393.5 g/mol

IUPAC Name

ditert-butyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

InChI

InChI=1S/C21H31NO6/c1-20(2,3)27-17(23)13-12-16(18(24)28-21(4,5)6)22-19(25)26-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,22,25)/t16-/m0/s1

InChI Key

WJBPSYOIHKOUDL-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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